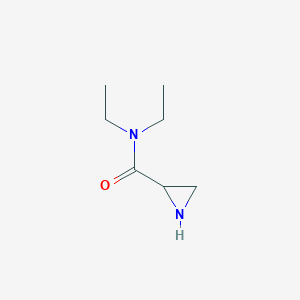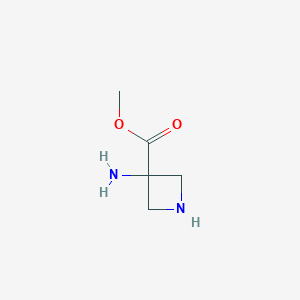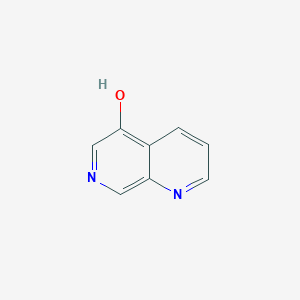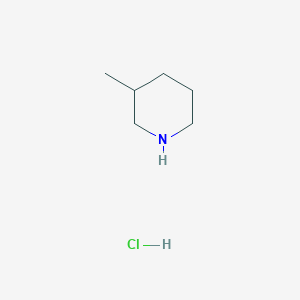
2-(sec-Butoxy)-1H-azirine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(sec-Butoxy)-1H-azirine-1-carbonitrile is an organic compound characterized by the presence of an azirine ring, a butoxy group, and a nitrile group. Azirines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The sec-butoxy group adds to the compound’s complexity and potential reactivity, while the nitrile group introduces additional functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butoxy)-1H-azirine-1-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable precursors in the presence of a base or a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(sec-Butoxy)-1H-azirine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The azirine ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl halides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted azirine derivatives.
Scientific Research Applications
2-(sec-Butoxy)-1H-azirine-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions with enzymes or receptors.
Industry: Used in the development of new materials with specific functionalities, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(sec-Butoxy)-1H-azirine-1-carbonitrile involves its interaction with molecular targets through its reactive azirine ring and nitrile group. The azirine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The nitrile group can participate in various chemical transformations, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(n-Butoxy)-1H-azirine-1-carbonitrile: Similar structure but with a different alkoxy group.
2-(tert-Butoxy)-1H-azirine-1-carbonitrile: Contains a tert-butoxy group instead of a sec-butoxy group.
2-(sec-Butoxy)-1H-azirine-1-carboxamide: Similar structure with a carboxamide group instead of a nitrile group.
Uniqueness
2-(sec-Butoxy)-1H-azirine-1-carbonitrile is unique due to the presence of the sec-butoxy group, which influences its reactivity and interactions with other molecules
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-butan-2-yloxyazirine-1-carbonitrile |
InChI |
InChI=1S/C7H10N2O/c1-3-6(2)10-7-4-9(7)5-8/h4,6H,3H2,1-2H3 |
InChI Key |
QQNDLGCMKSEZQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CN1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Aminopyrazolo[1,5-a]pyridin-5-ol](/img/structure/B11923474.png)




![4-Methoxyfuro[3,2-d]pyrimidine](/img/structure/B11923505.png)






